N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]adamantane-1-carboxamide is a complex organic compound characterized by its unique structural components and potential applications in scientific research. Its chemical classification falls under the category of benzoxazepines, which are known for their diverse biological activities. The compound has garnered interest due to its potential pharmacological properties and its intricate molecular architecture.
The synthesis of N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]adamantane-1-carboxamide typically involves several steps that include the formation of the benzoxazepine core followed by the introduction of the adamantane moiety.
The molecular structure of N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]adamantane-1-carboxamide features a complex arrangement with multiple rings and functional groups that contribute to its chemical properties.
The compound's canonical SMILES representation is CC(C)CN1C2=C(C=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC)OCC(C1=O)(C)C, which illustrates its intricate connectivity . The InChI key for this compound is WQSVPAOHEGPGKR-UHFFFAOYSA-N, providing a standardized way to represent its structure in databases .
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]adamantane-1-carboxamide can participate in various chemical reactions typical for amides and benzoxazepines. These may include:
The reactivity of this compound can be influenced by factors such as solvent choice, temperature, and the presence of catalysts or other reagents.
Potential interactions could involve receptor binding or enzyme inhibition pathways typical for compounds within the benzoxazepine class. Further studies would be necessary to elucidate precise mechanisms at the molecular level.
While specific physical properties such as density and boiling point are not readily available for this compound , general characteristics can be inferred based on similar compounds in its class.
Key chemical properties include:
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]adamantane-1-carboxamide holds potential applications in:
CAS No.: 13052-09-0
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 21115-85-5
CAS No.: 39492-88-1